molecular formula C24H25N3O2S B14997439 3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B14997439
M. Wt: 419.5 g/mol
InChI Key: MKNFVPXOJZSSGE-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines This compound is characterized by its unique structure, which includes a combination of dimethylphenyl and ethoxyphenyl groups, along with a thiadiazine ring

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazine ring.

    Introduction of Dimethylphenyl and Ethoxyphenyl Groups: These groups are introduced through substitution reactions, often using reagents such as dimethylphenyl halides and ethoxyphenyl halides.

    Oxidation and Reduction Reactions: These reactions are employed to achieve the desired oxidation state of the compound.

    Final Cyclization and Purification: The final step involves cyclization to form the complete structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3O2S/c1-4-29-20-9-6-18(7-10-20)21-12-23(28)27-14-26(15-30-24(27)22(21)13-25)19-8-5-16(2)17(3)11-19/h5-11,21H,4,12,14-15H2,1-3H3

InChI Key

MKNFVPXOJZSSGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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